(4-Aminophenyl)carbonohydrazonoyl dicyanide
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Overview
Description
(4-Aminophenyl)carbonohydrazonoyl dicyanide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an aminophenyl group attached to a carbonohydrazonoyl dicyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)carbonohydrazonoyl dicyanide typically involves the reaction of 4-aminobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through recrystallization or chromatography techniques to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions: (4-Aminophenyl)carbonohydrazonoyl dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .
Scientific Research Applications
(4-Aminophenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Aminophenyl)carbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: It may interfere with cellular processes such as oxidative phosphorylation, leading to changes in cellular metabolism and energy production.
Comparison with Similar Compounds
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Similar in structure but with different functional groups, used as an ionophore and uncoupling agent.
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): Another related compound with distinct applications in bioenergetics and antimicrobial research.
Uniqueness: (4-Aminophenyl)carbonohydrazonoyl dicyanide stands out due to its unique combination of an aminophenyl group and a carbonohydrazonoyl dicyanide moiety, which imparts specific chemical reactivity and biological activity.
Properties
CAS No. |
65114-17-2 |
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Molecular Formula |
C9H7N5 |
Molecular Weight |
185.19 g/mol |
IUPAC Name |
2-[(4-aminophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H7N5/c10-5-9(6-11)14-13-8-3-1-7(12)2-4-8/h1-4,13H,12H2 |
InChI Key |
ZJCKZLWHMYMOPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NN=C(C#N)C#N |
Origin of Product |
United States |
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